molecular formula C20H21N3O4S2 B2580576 N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1251697-71-8

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2580576
CAS No.: 1251697-71-8
M. Wt: 431.53
InChI Key: ZHGNNEZBACXCJF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-based acetamide derivative featuring a benzothiazole moiety linked via a piperidine ring. Its structure comprises:

  • A benzothiazole ring (a bicyclic system with a benzene fused to a thiazole), which is known for conferring bioactivity in medicinal chemistry .
  • A piperidine ring substituted with a sulfonyl group, enhancing solubility and binding affinity to biological targets.
  • A phenylacetamide core, a common pharmacophore in analgesics and antimicrobial agents .

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14(24)21-15-6-8-17(9-7-15)29(25,26)23-12-10-16(11-13-23)27-20-22-18-4-2-3-5-19(18)28-20/h2-9,16H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNNEZBACXCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .

Chemical Reactions Analysis

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related derivatives, focusing on substituents, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Reference
Target Compound :
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
Benzothiazole, piperidine-sulfonyl, phenylacetamide Hypothesized kinase inhibition or antimicrobial activity (based on analogs)
N-[4-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide Benzothiazole, piperazine-sulfonyl, phenylacetamide Kinase inhibition (e.g., EGFR or VEGFR targets)
LSN3316612
(N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide)
Fluoropyridine-piperidine, thiazole-acetamide O-GlcNAcase inhibition; therapeutic potential in tauopathies
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide Morpholine-sulfonyl, piperidine-acetamide Improved solubility; potential CNS activity
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazine-sulfonyl, phenylacetamide Anti-hypernociceptive activity (inflammatory pain models)
N4-Acetylsulfamethazine
(N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)
Pyrimidine-sulfonyl, phenylacetamide Antimicrobial (sulfonamide antibiotic analog)

Key Findings

Impact of Heterocyclic Substituents: The benzothiazole group in the target compound and its analogs (e.g., ) is critical for interactions with hydrophobic enzyme pockets, enhancing binding affinity compared to simpler phenyl derivatives .

Sulfonamide Role :

  • Sulfonamide-linked compounds (e.g., target compound, ) exhibit broad bioactivity, including antimicrobial and anti-inflammatory effects. The sulfonyl group enhances solubility and membrane permeability .

Pharmacokinetic Differences :

  • Morpholine-sulfonyl derivatives () show enhanced aqueous solubility compared to piperidine analogs, making them preferable for CNS-targeted therapies.
  • Fluoropyridine substituents (as in LSN3316612, ) improve blood-brain barrier penetration, a trait absent in the target compound.

Biological Activity Trends: Anti-inflammatory activity: Piperazine-sulfonyl derivatives (e.g., Compound 37, ) outperform piperidine analogs in inflammatory pain models, likely due to modulation of COX-2 or TRPV1 pathways.

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